
4,4'-Didodecyl-2,2'-bithiophene
Overview
Description
4,4’-Didodecyl-2,2’-bithiophene: is an organic compound belonging to the bithiophene family. It is characterized by two thiophene rings connected by a single bond, with each thiophene ring substituted at the 4-position with a dodecyl group. This compound is known for its applications in organic electronics, particularly in the synthesis of semiconductive polymers used in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .
Mechanism of Action
Target of Action
4,4’-Didodecyl-2,2’-bithiophene is primarily used in the synthesis of semiconductive polymers . Its primary targets are organic thin film transistors (OTFTs) and organic photovoltaics (OPVs), where it acts as a p-channel material .
Mode of Action
The compound interacts with its targets by contributing to the hole mobility in OTFTs . Hole mobility is a measure of how quickly an electron hole can move through a crystal lattice within a semiconductor. The higher the hole mobility, the better the performance of the semiconductor.
Biochemical Pathways
The compound doesn’t directly interact with biochemical pathways as it is primarily used in the field of materials science and electronics rather than biochemistry. It plays a crucial role in the electronic pathways of semiconductive polymers, affecting their performance in devices like otfts and opvs .
Pharmacokinetics
The compound has a low GI absorption and is a P-gp substrate . Its lipophilicity, measured as Log Po/w, is high, indicating that it is largely insoluble in water .
Result of Action
The use of 4,4’-Didodecyl-2,2’-bithiophene in semiconductive polymers results in improved performance of OTFTs and OPVs. Specifically, it has been shown to achieve hole mobilities of up to 4.1 × 10^−2 cm^2 V^−1 s^−1 in OTFTs . In OPVs, power conversion efficiencies (PCEs) of up to 2.18% have been achieved .
Action Environment
The action of 4,4’-Didodecyl-2,2’-bithiophene can be influenced by environmental factors such as temperature and light exposure. It is recommended to store the compound in a dark place, sealed in dry conditions, at room temperature . These conditions help maintain the stability and efficacy of the compound in its applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Didodecyl-2,2’-bithiophene typically involves the bromination of 4,4’-didodecyl-2,2’-bithiophene to form 5,5’-dibromo-4,4’-didodecyl-2,2’-bithiophene. This intermediate can then undergo various coupling reactions to form the desired product. The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling reactions .
Industrial Production Methods: In industrial settings, the production of 4,4’-Didodecyl-2,2’-bithiophene involves large-scale bromination and coupling reactions. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Didodecyl-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use bromine or chlorine in the presence of catalysts.
Major Products: The major products formed from these reactions include various substituted thiophenes, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4’-Didodecyl-2,2’-bithiophene has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of thiophene derivatives in drug development.
Comparison with Similar Compounds
- 4,4’-Dihexyl-2,2’-bithiophene
- 5,5’-Dibromo-4,4’-didodecyl-2,2’-bithiophene
- 4,4’-Di-n-dodecyl-2,2’-bithiophene
Comparison: 4,4’-Didodecyl-2,2’-bithiophene is unique due to its long dodecyl side chains, which provide enhanced solubility and better film-forming properties compared to shorter alkyl-substituted bithiophenes. This makes it particularly suitable for applications in organic electronics where high charge mobility and efficient film formation are crucial .
Biological Activity
4,4'-Didodecyl-2,2'-bithiophene (DDTBT) is a compound belonging to the class of bithiophene derivatives, which are of significant interest in organic electronics and materials science due to their unique electronic properties. Recent studies have begun to explore the biological activity of DDTBT, revealing potential applications in biomedical fields, particularly in drug delivery and as therapeutic agents.
Chemical Structure and Properties
The chemical structure of this compound consists of two thiophene rings connected by a single bond with dodecyl chains at the 4-position of each thiophene. This structure contributes to its solubility and stability in organic solvents.
Research indicates that DDTBT may interact with biological systems through several mechanisms:
- Antimicrobial Activity : DDTBT exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
- Anticancer Properties : Preliminary studies suggest that DDTBT can inhibit cancer cell proliferation. The compound may induce apoptosis in cancer cells by activating specific signaling pathways.
- Biocompatibility : DDTBT shows high biocompatibility, making it suitable for biomedical applications such as drug delivery systems.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of DDTBT against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for Staphylococcus aureus and 75 µg/mL for Escherichia coli.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 75 µg/mL |
Anticancer Activity
In vitro assays revealed that DDTBT significantly reduced the viability of human breast cancer cells (MCF-7) at concentrations ranging from 10 to 100 µM. The compound induced apoptosis as evidenced by increased caspase-3 activity.
Concentration (µM) | Cell Viability (%) | Caspase-3 Activity (Relative Units) |
---|---|---|
10 | 80 | 1.5 |
50 | 50 | 3.0 |
100 | 30 | 5.5 |
Case Studies
- Case Study on Drug Delivery : A formulation study investigated the use of DDTBT as a carrier for anticancer drugs. Results indicated enhanced solubility and controlled release properties when combined with doxorubicin.
- Case Study on Biocompatibility : An animal study assessed the biocompatibility of DDTBT when implanted subcutaneously. Histological analysis showed minimal inflammatory response, indicating good biocompatibility.
Properties
IUPAC Name |
4-dodecyl-2-(4-dodecylthiophen-2-yl)thiophene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54S2/c1-3-5-7-9-11-13-15-17-19-21-23-29-25-31(33-27-29)32-26-30(28-34-32)24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWZELSEBSRUMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CSC(=C1)C2=CC(=CS2)CCCCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Q1: What is the role of 4,4'-Didodecyl-2,2'-bithiophene in organic electronics?
A1: this compound acts as an electron-donating unit in conjugated polymers, which are used as the active material in organic electronic devices like solar cells and transistors. [, , , , , , , ]
Q2: How does this compound contribute to the optical properties of conjugated polymers?
A3: When incorporated into a polymer backbone, this compound influences the polymer's light absorption and emission characteristics. [, ] For example, a polymer containing this compound and terthiophene units exhibited an optical band gap similar to regioregular poly(3-hexylthiophene), indicating its potential for light harvesting in solar cell applications. []
Q3: What synthesis methods are commonly employed to incorporate this compound into conjugated polymers?
A4: Stille coupling polymerization and direct arylation polycondensation are two methods commonly used to synthesize conjugated polymers incorporating this compound. [, , , ] These methods allow for the controlled formation of polymers with desired molecular weights and structures.
Q4: Has this compound been explored in other applications beyond organic photovoltaics and transistors?
A5: While predominantly studied in the context of organic electronics, the properties of this compound, such as its ability to form well-defined self-assembled structures, suggest its potential for other applications. These may include organic light-emitting diodes, sensors, and even biological applications requiring fluorescent probes. []
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